4-Cyclohexyl-6-phenylmorpholine-2,3-dione
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Overview
Description
4-Cyclohexyl-6-phenylmorpholine-2,3-dione is an organic compound with the molecular formula C16H19NO3 It is characterized by a morpholine ring substituted with cyclohexyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-6-phenylmorpholine-2,3-dione typically involves the reaction of cyclohexyl isocyanate with phenyl-substituted intermediates under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like triethylamine to facilitate the formation of the morpholine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-6-phenylmorpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Cyclohexyl-6-phenylmorpholine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-6-phenylmorpholine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- 4-Cyclohexyl-6-phenyl-2,3-pyrimidinedione
Uniqueness
4-Cyclohexyl-6-phenylmorpholine-2,3-dione is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37154-90-8 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-cyclohexyl-6-phenylmorpholine-2,3-dione |
InChI |
InChI=1S/C16H19NO3/c18-15-16(19)20-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
YBXQUVYQOUFMOM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(OC(=O)C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)N2CC(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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